Undecanal, 2-methylene-

Vue d'ensemble

Description

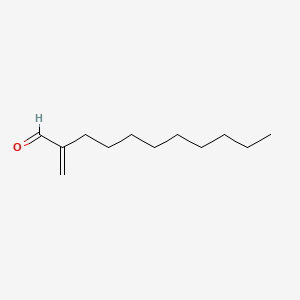

Undecanal, 2-methylene- is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality Undecanal, 2-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanal, 2-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Perfumery

Undecanal, 2-methylene- is widely used in the fragrance industry due to its pleasant odor profile reminiscent of oranges and incense. It serves as a key ingredient in various perfumes, including iconic brands like Chanel No. 5 . The compound's ability to blend well with other fragrance components enhances its utility in creating complex scent profiles.

Food Flavoring

The compound is also utilized as a flavoring agent in food products. Its strong citrus-like aroma makes it suitable for enhancing the sensory characteristics of various food items, particularly in fruit-flavored products . The Handbook of Fruit and Vegetable Flavors discusses its application as an organic compound that contributes to pleasant smells in food .

Chemical Synthesis

In chemical synthesis, undecanal, 2-methylene- acts as an intermediate for producing other valuable compounds. For instance, it is involved in the preparation of methyl-nonyl-acetaldehyde through partial hydrogenation processes . This transformation is significant for developing more complex organic molecules used across various industries.

Case Studies

Case Study 1: Perfume Formulation

A study detailed the incorporation of undecanal, 2-methylene- into a new perfume line aimed at capturing fresh citrus notes. The compound was blended with other floral and woody notes to create a balanced fragrance profile that appealed to consumers seeking freshness.

Case Study 2: Food Flavor Enhancement

In a research project focused on enhancing fruit juice flavors, researchers added undecanal, 2-methylene- to orange juice formulations. Sensory evaluations indicated that the addition significantly improved consumer acceptance due to its natural citrus aroma.

Analyse Des Réactions Chimiques

Hydrogenation to 2-Methylundecanal

The most significant reaction of 2-methyleneundecanal is catalytic hydrogenation, yielding 2-methylundecanal (MNA), a compound with a floral, ambergris-like odor.

Reaction Mechanism

The α,β-unsaturated aldehyde undergoes partial hydrogenation, selectively reducing the carbon-carbon double bond:

Experimental Conditions

| Parameter | Details | Source |

|---|---|---|

| Catalyst | 5% Pd/C (palladium on activated charcoal) | |

| Pressure | 1–200 atm H₂ | |

| Temperature | 40–140°C | |

| Reaction Time | 10–60 minutes | |

| Yield | >95% after distillation |

By-Products and Purification

The crude product contains iso-undecanal (29.2%), unreacted n-undecanal (0.5%), and high-boiling residues (15.5%). Fractional distillation isolates 2-methylundecanal at >95% purity .

Reaction with Formaldehyde

Undecanal undergoes a base-catalyzed condensation with formaldehyde to form 2-methyleneundecanal:

Industrial Process Parameters

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Di-n-butylamine (0.025–0.05 molar ratio) | |

| Temperature | 90–100°C | |

| Reaction Time | 60–120 minutes | |

| Conversion | Up to 98% |

Stability and Side Reactions

2-Methyleneundecanal’s α,β-unsaturation makes it prone to polymerization under prolonged storage or elevated temperatures. Industrial processes minimize this by maintaining low temperatures and using stabilizers .

Propriétés

Numéro CAS |

22414-68-2 |

|---|---|

Formule moléculaire |

C12H22O |

Poids moléculaire |

182.30 g/mol |

Nom IUPAC |

2-methylideneundecanal |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h11H,2-10H2,1H3 |

Clé InChI |

PVDIIWUJHVIZTK-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC(=C)C=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.